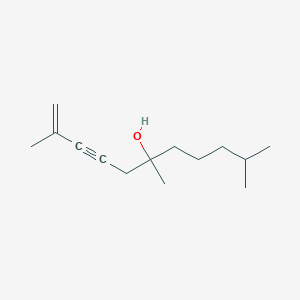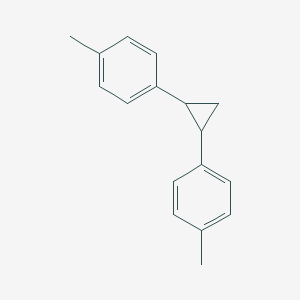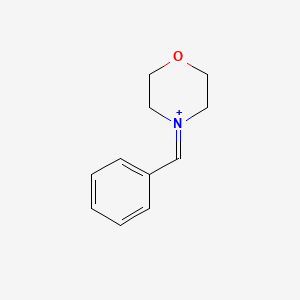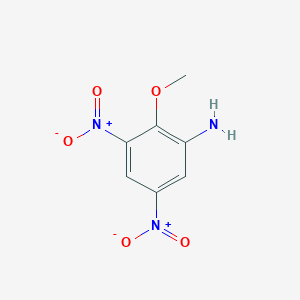
Diethyl(dimethyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(dimethyl)phosphanium perchlorate is an organophosphorus compound with the molecular formula C6H16ClO4P It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl(dimethyl)phosphanium perchlorate can be synthesized through the reaction of diethyl(dimethyl)phosphine with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety and yield. The general reaction is as follows:
(C2H5)2(CH3)2P+HClO4→(C2H5)2(CH3)2P+ClO4−
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The reaction is typically carried out in specialized reactors designed to handle such hazardous materials.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(dimethyl)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Diethyl(dimethyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl(dimethyl)phosphanium perchlorate involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophiles, leading to the formation of new chemical bonds. The compound can also participate in redox reactions, influencing the oxidation state of other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylphosphine: Another quaternary phosphonium salt with similar reactivity.
Tetramethylphosphonium chloride: A related compound with different alkyl groups attached to the phosphorus atom.
Uniqueness
Diethyl(dimethyl)phosphanium perchlorate is unique due to its specific combination of ethyl and methyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity compared to other phosphonium salts.
Propriétés
Numéro CAS |
111928-14-4 |
|---|---|
Formule moléculaire |
C6H16ClO4P |
Poids moléculaire |
218.61 g/mol |
Nom IUPAC |
diethyl(dimethyl)phosphanium;perchlorate |
InChI |
InChI=1S/C6H16P.ClHO4/c1-5-7(3,4)6-2;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
NJZIHFFGEVVWJN-UHFFFAOYSA-M |
SMILES canonique |
CC[P+](C)(C)CC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)


![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)

![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)

